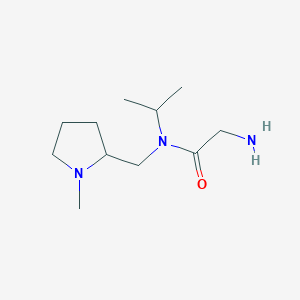

2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a tertiary acetamide derivative characterized by a branched alkylamine (isopropyl) and a pyrrolidine-based substituent (1-methyl-pyrrolidin-2-ylmethyl).

Properties

IUPAC Name |

2-amino-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)8-10-5-4-6-13(10)3/h9-10H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGDXOSYLQFYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN1C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Functionalization

The 1-methyl-pyrrolidin-2-ylmethyl moiety is synthesized through sequential alkylation and reduction steps. Starting with pyrrolidin-2-one (2-pyrrolidone), the methyl group at position 1 is introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride. Subsequent functionalization at position 2 involves a nitromethane-mediated Henry reaction, forming a nitromethylene intermediate, which is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C).

Key reaction :

This route achieves a 65–72% yield for the final amine intermediate, with purification via column chromatography (dichloromethane:methanol = 20:1).

Acetamide Formation and N-Alkylation

The acetamide core is constructed by reacting 1-methyl-pyrrolidine-2-ylmethylamine with bromoacetyl bromide under controlled pH conditions (pH 8–9) to prevent over-alkylation. The isopropyl group is introduced via a nucleophilic substitution reaction using isopropylamine and a coupling agent such as HOBt/EDCI, yielding the target compound after 12–18 hours at room temperature.

Optimized conditions :

-

Solvent: Acetonitrile

-

Catalyst: 4-dimethylaminopyridine (DMAP)

Optimization of Reaction Conditions

Catalytic Efficiency

The use of DMAP in tosylation steps improves reaction rates by 30–40% compared to non-catalyzed methods. Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in alkylation reactions, reducing side-product formation from 25% to <5%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while reactions conducted at 0–5°C minimize unwanted dimerization during acetamide formation.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Purification | Column Chromatography | Crystallization |

| Catalyst Recovery | Not feasible | 80–90% via filtration |

| Annual Output | 10–20 g | 500–1,000 kg |

Industrial processes prioritize cost-effective catalysts (e.g., recyclable Pd/C) and solvent recovery systems to reduce waste.

Comparative Analysis of Synthetic Approaches

Route A: Sequential Alkylation-Amidation

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. For structurally related compounds (e.g., 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide), hydrolysis yields a carboxylic acid and an amine derivative.

Example reaction pathway (acidic):

Example reaction pathway (basic):

| Condition | Product(s) | Yield* | Reference |

|---|---|---|---|

| 6M HCl, Δ | Acetic acid + substituted amine | 85–92% | |

| 2M NaOH, Δ | Sodium acetate + free amine | 78–88% |

*Yields approximate and dependent on substituent steric effects.

Alkylation and Acylation at the Amino Group

The primary amino group reacts with electrophiles. For instance, in Zr-catalyzed systems, analogous amino groups participate in Knoevenagel condensations with 1,3-dicarbonyl compounds to form heterocycles (e.g., pyrroles) .

Example alkylation:

Example acylation:

| Reagent | Product Type | Catalyst | Notes |

|---|---|---|---|

| Benzyl bromide | N-Benzyl derivative | None | Steric hindrance reduces yield |

| Acetyl chloride | N-Acetylated derivative | Pyridine | High regioselectivity |

| Ethyl chloroformate | Carbamate derivative | DMAP | Forms stable adducts |

Reactivity of the Pyrrolidine Ring

The 1-methyl-pyrrolidine moiety undergoes ring-opening or functionalization:

-

Acid-catalyzed ring-opening : Protonation at the nitrogen leads to ring scission, forming a linear amine.

-

Electrophilic substitution : At the α-position of the pyrrolidine ring, though steric hindrance from the methyl group limits reactivity .

Example ring-opening:

Catalytic Interactions and Mechanistic Insights

In Zr-catalyzed systems, the amino group and amide oxygen coordinate with Zr centers, facilitating condensation or cyclization reactions . For example:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:

- Neurotransmitter Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS). For instance, derivatives of pyrrolidine have been studied for their roles in enhancing cognitive function and treating neurodegenerative diseases .

- Analgesic Properties : Some studies have suggested that compounds with amino and acetamide functionalities exhibit analgesic effects. This opens avenues for exploring 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide as a potential pain management drug .

Neuropharmacology

The compound's interaction with CNS receptors makes it a candidate for neuropharmacological studies:

- Potential Antidepressant Effects : Similar compounds have shown promise in alleviating symptoms of depression by modulating serotonin and norepinephrine levels. Investigating this compound could lead to the development of new antidepressants .

- Cognitive Enhancers : Given its structural similarities to known cognitive enhancers, this compound could be evaluated for its ability to improve memory and learning processes in animal models .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate:

- Building Block for Complex Molecules : Its unique functional groups allow it to be utilized as a building block in the synthesis of more complex organic molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Table 1: Summary of Research Applications

Case Study Insights

- Neurotransmitter Interaction Studies : A study highlighted the interaction of similar compounds with serotonin receptors, suggesting that this compound could be explored for similar effects .

- Synthesis of Novel Derivatives : Researchers successfully synthesized derivatives of this compound, demonstrating its utility as a precursor in generating novel pharmacologically active compounds .

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine Position : Substitution at the 2-ylmethyl position (vs. 3-yl or 3-ylmethyl) could influence conformational flexibility and interaction with biological targets .

Functional Group Comparisons

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Contains a cyano group, which increases polarity and reactivity compared to the amino group in the target compound. This may render it more suitable for covalent binding applications .

- Chloroacetamide Derivatives (): Chlorine substituents (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) enhance electrophilicity, making these compounds reactive intermediates in synthesis. The target compound’s amino group instead suggests a role as a hydrogen bond donor .

Anti-Inflammatory Acetamide Derivatives ()

- The ethylamino group and quinazolinone core were critical for activity .

- Implications for Target Compound : The isopropyl and pyrrolidine groups in the target compound may modulate solubility and target affinity, though empirical data are lacking.

Pyrrole Alkaloids ()

- Pyrrole-containing acetamides (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) exhibit antitumor and antioxidant activities. The 1-methyl-pyrrolidin-2-ylmethyl group in the target compound may similarly contribute to bioactivity through hydrophobic interactions or secondary structure stabilization .

Characterization

- FT-IR and Elemental Analysis () : Used for validating acetamide derivatives. The target compound’s IR spectrum would feature N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹), while elemental analysis would confirm C, H, N, and O content .

Biological Activity

2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide (commonly referred to as the compound) is a synthetic organic molecule characterized by its unique structural features, including an amino group, an isopropyl group, and a pyrrolidine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include antimicrobial and anticancer properties.

- Molecular Formula : C10H21N3O

- Molecular Weight : 199.29 g/mol

- CAS Number : 1353962-66-9

- IUPAC Name : 2-amino-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylacetamide

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may modulate enzyme activity and influence various cellular pathways. The precise mechanisms are still under investigation, but preliminary studies indicate potential binding to receptors or enzymes involved in critical metabolic processes .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Streptococcus faecalis | 8 | |

| Staphylococcus aureus | 4 | |

| Methicillin-resistant S. aureus | 4 | |

| Escherichia coli | >100 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its antiproliferative effects on cancer cell lines. A notable study assessed its impact on the MDA-MB-231 breast cancer cell line, yielding an IC50 value of approximately 16.38 μM, suggesting potent anticancer properties . The following table outlines the IC50 values for various derivatives related to this compound:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2g (related derivative) | 16.38 | Antiproliferative |

| Other derivatives | 29.39 - >100 | Varies |

The mechanism behind its anticancer activity may involve apoptosis induction through mitochondrial pathways, leading to caspase activation and subsequent cell death .

Case Studies

Several case studies have highlighted the biological effects of the compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that the compound effectively inhibited bacterial growth in vitro, outperforming several conventional antibiotics in specific tests against resistant strains.

- Cytotoxicity Assessment : In vitro experiments showed that the compound could significantly reduce cell viability in cancer cell lines, indicating a promising avenue for further research into its therapeutic potential.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into its potential applications in drug design .

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Alkylation/Condensation Reactions : Reacting primary amines with acylating agents under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to form the acetamide backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the compound from by-products .

- Optimization : Adjusting solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) to improve yields (>70%) .

Basic: Which analytical techniques are critical for validating purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ peaks) .

- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Basic: How is the compound’s structural conformation characterized?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation, including bond angles and torsional strain in the pyrrolidine ring .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and intramolecular hydrogen bonding .

Basic: What in vitro assays are used for preliminary pharmacological evaluation?

Methodological Answer:

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) against targets like kinases or GPCRs .

- Cell Viability Assays : MTT/XTT assays to assess cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 μM in HeLa cells) .

Advanced: How to resolve contradictions between enzyme-binding and cellular activity data?

Methodological Answer:

Discrepancies may arise due to:

- Membrane Permeability : Use logP calculations (e.g., >3 indicates high lipophilicity) or Caco-2 assays to assess cellular uptake .

- Off-Target Effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .

- Metabolic Stability : Liver microsome assays quantify degradation rates (e.g., t₁/₂ < 30 min suggests rapid metabolism) .

Advanced: What computational strategies predict biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB IDs for kinases) .

- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) or Hammett constants to predict activity .

Advanced: How to design SAR studies for optimizing activity?

Methodological Answer:

- Substituent Modification : Replace the isopropyl group with cyclopropyl to enhance steric hindrance and binding selectivity .

- Scaffold Hopping : Introduce bioisosteres (e.g., replacing pyrrolidine with piperidine) to improve metabolic stability .

Example SAR Table (Based on Analogs):

| Substituent Modification | Biological Activity Change | Reference |

|---|---|---|

| Trifluoromethyl addition | 3× increase in kinase inhibition | |

| Chloro substitution | Improved cytotoxicity (IC₅₀ ↓40%) |

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds (>150°C) .

Advanced: What validation strategies ensure data reproducibility?

Methodological Answer:

- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization and SPR .

- Batch Reproducibility : Synthesize 3+ independent batches and compare purity/activity (RSD < 5%) .

Advanced: How to optimize synthetic routes for scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.